BrettPhos Palladacycle Gen. 2, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

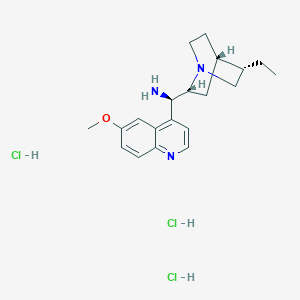

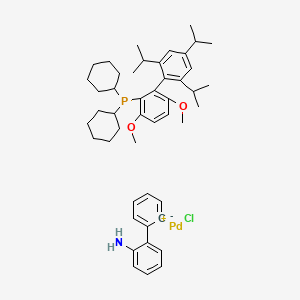

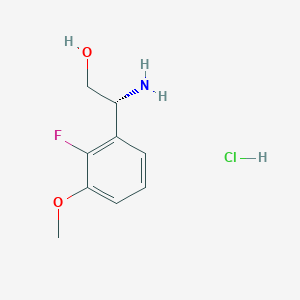

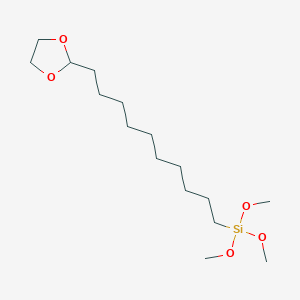

BrettPhos Palladacycle Gen. 2, 98% is a chemical compound with the CAS number 1470372-59-8 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound is also known as [(BrettPhos)-2-(2′-amino-1,1′-biphenyl)]palladium (II) methanesulfonate .

Synthesis Analysis

The synthesis of BrettPhos Palladacycle involves various chemical reactions . For instance, it can be used for the C-N coupling reaction between monosubstituted ureas and 1,2 dihaloaromatic system to form benzimidazolones . It may also be used in the synthesis of [Pd (cinnamyl) (BrettPhos)]OTf by reacting with [(cinnamyl)PdCl]2 and AgOTf .Molecular Structure Analysis

The molecular structure of BrettPhos Palladacycle is represented by the empirical formula C48H66NO5PPdS . It has a molecular weight of 906.50 .Chemical Reactions Analysis

BrettPhos Palladacycle is a catalyst for cross-coupling reactions using aryl mesylates with electron-deficient anilines . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . Furthermore, it is used in the cross-coupling of 3-Bromo-2-aminopyridine with primary amines .Physical and Chemical Properties Analysis

BrettPhos Palladacycle is a solid compound with a yellow to pale brown color . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents and has a long life in solutions . The elemental analysis shows that it contains 1.1 to 2.1 wt% Nitrogen, 6.8 to 7.8 wt% Hydrogen, and 62.0 to 65.0 wt% Carbon .Applications De Recherche Scientifique

Supramolecular Chemistry

The molecular conformations and supramolecular chemistry of BrettPhos and its oxidized form, BrettPhos oxide, have been explored in the context of palladium-catalyzed C–N coupling reactions. These studies shed light on the crystal structures, structural interrelationships, and the isostructurality of BrettPhos and BrettPhos oxide, providing insights into their electrostatic, spatial, and hydrogen bonding features (Dikundwar et al., 2017).

Selective C-F Bond Arylation

BrettPhos palladacycle Gen. 2 facilitates the palladium-catalyzed direct arylation of simple polyfluoroarenes with arylboronic acids through selective C-F bond activation. This process highlights the ligand's efficiency in promoting reactions with high regioselectivity and broad substrate scope, pivotal for constructing complex fluorinated molecules (Luo et al., 2018).

Asymmetric Synthesis and Catalysis

Advancements in palladacycle design, including BrettPhos palladacycles, have shifted focus from template-mediated transformations to catalysis for direct preparation of chiral phosphines. These novel approaches have facilitated access to previously inaccessible phosphines and their applications in various fields, including cancer research (Chew & Leung, 2016).

Synthesis of Substituted 3,3-Difluoro-2-oxindoles

BrettPhos palladacycle Gen. 2 is crucial for the synthesis of a broad range of difluorooxindoles through a palladium-catalyzed C–H difluoroalkylation. This process highlights the ligand's role in achieving high efficiency in the formation of valuable difluorinated heterocycles (Shi & Buchwald, 2014).

Amination Reactions and Cross-Coupling

The BrettPhos ligand has been identified as providing exceptional reactivity for C-N cross-coupling reactions, enabling the use of aryl mesylates as coupling partners and facilitating the highly selective monoarylation of primary amines. This catalyst system broadens the scope of amination reactions, contributing significantly to the synthesis of complex organic molecules (Fors et al., 2008).

Mécanisme D'action

Target of Action

BrettPhos Palladacycle Gen. 2 is a type of Buchwald precatalyst . Its primary targets are the substrates involved in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Mode of Action

The BrettPhos Palladacycle Gen. 2 interacts with its targets through a process known as cross-coupling . This involves the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The precatalyst is activated under mild conditions, which allows for efficient formation of the active catalytic species . This activation typically involves a reductive elimination leading to a monoligated Pd(0)-L complex .

Biochemical Pathways

The BrettPhos Palladacycle Gen. 2 affects the biochemical pathways involved in the formation of C-C and C-X bonds . These bonds are crucial in the construction of complex organic molecules. The precatalyst’s action can influence a variety of reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations .

Pharmacokinetics

As a catalyst, the BrettPhos Palladacycle GenIn the context of its use in reactions, it is noted for its stability and solubility in common organic solvents .

Result of Action

The result of the BrettPhos Palladacycle Gen. 2’s action is the efficient and selective formation of C-C and C-X bonds . This leads to the synthesis of complex organic molecules. Its use can result in lower catalyst loadings and shorter reaction times .

Action Environment

The BrettPhos Palladacycle Gen. 2 is noted for its stability in the presence of air, moisture, and heat . This makes it suitable for use in a variety of environments. The efficiency and selectivity of the reactions it catalyzes can be influenced by factors such as temperature, solvent, and the presence of other reagents .

Safety and Hazards

Orientations Futures

As a catalyst, BrettPhos Palladacycle has shown improved reactivity compared to other catalytic systems . It can be used in palladium-catalyzed trifluoromethylation of aryl chlorides . Therefore, future research could explore its potential in other types of chemical reactions and its efficiency compared to other catalysts.

Propriétés

IUPAC Name |

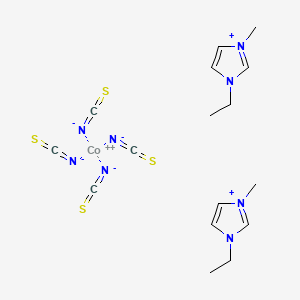

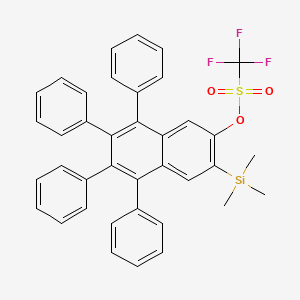

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53O2P.C12H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSPKJBZILFTOJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H63ClNO2PPd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451002-39-3 |

Source

|

| Record name | Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)